molecular formula C6H8Br2N2 B6282186 2-(bromomethyl)-3-methylpyrazine hydrobromide CAS No. 1956307-66-6

2-(bromomethyl)-3-methylpyrazine hydrobromide

Cat. No.: B6282186
CAS No.: 1956307-66-6
M. Wt: 267.95 g/mol
InChI Key: RRQFRRSFFFKBMA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methylpyrazine hydrobromide is a chemical compound with the molecular formula C6H7BrN2·HBr. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a bromomethyl group at the 2-position and a methyl group at the 3-position of the pyrazine ring. This compound is often used in organic synthesis and research due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-3-methylpyrazine hydrobromide typically involves the bromination of 3-methylpyrazine. One common method is the reaction of 3-methylpyrazine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-methylpyrazine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of 3-methylpyrazine.

    Oxidation: Products include pyrazine carboxylic acids or pyrazine N-oxides.

    Reduction: Products include 3-methylpyrazine or other reduced pyrazine derivatives.

Scientific Research Applications

2-(Bromomethyl)-3-methylpyrazine hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as peptides or proteins, through nucleophilic substitution reactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-3-methylpyrazine hydrobromide involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis and chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-(Bromomethyl)benzene hydrobromide
  • 2-(Bromomethyl)imidazole hydrobromide

Uniqueness

2-(Bromomethyl)-3-methylpyrazine hydrobromide is unique due to its specific substitution pattern on the pyrazine ring. The presence of both a bromomethyl and a methyl group provides distinct reactivity and properties compared to other bromomethyl-substituted heterocycles. This uniqueness makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

1956307-66-6

Molecular Formula

C6H8Br2N2

Molecular Weight

267.95 g/mol

IUPAC Name

2-(bromomethyl)-3-methylpyrazine;hydrobromide

InChI

InChI=1S/C6H7BrN2.BrH/c1-5-6(4-7)9-3-2-8-5;/h2-3H,4H2,1H3;1H

InChI Key

RRQFRRSFFFKBMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1CBr.Br

Purity

95

Origin of Product

United States

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